molecular formula C20H27I2N3S B114514 BO-Pro 1 CAS No. 157199-57-0

BO-Pro 1

Cat. No.: B114514
CAS No.: 157199-57-0
M. Wt: 595.3 g/mol
InChI Key: XJCQPMRCZSJDPA-UHFFFAOYSA-L
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Description

BO-Pro 1 is a fluorescent dye belonging to the class of cyanine monomer fluorescent probes. It is primarily used for cell nucleus staining due to its ability to bind specifically to double-stranded DNA. The compound is a Benzoxazolium derivative, with the full chemical name being 3-methyl-2-[[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl]-benzoxazolium, diiodide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BO-Pro 1 involves a series of chemical reactions starting with the formation of an intermediate product. This intermediate is then reacted with various reagents to form the final compound. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

BO-Pro 1 primarily undergoes binding reactions with double-stranded DNA. The compound does not fluoresce on its own but emits strong fluorescence when embedded in double-stranded DNA.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include double-stranded DNA and various buffers to maintain the appropriate pH and ionic strength. The reactions are typically carried out under mild conditions to preserve the integrity of the DNA.

Major Products Formed

The major product formed from the reaction of this compound with double-stranded DNA is a fluorescent complex that can be detected using fluorescence microscopy or flow cytometry.

Scientific Research Applications

BO-Pro 1 is widely used in scientific research due to its unique fluorescence properties and specificity in binding to DNA. Some of its applications include:

Comparison with Similar Compounds

BO-Pro 1 is spectrally similar to several other fluorescent dyes, including Protonex Green 500, iFluor 488, Alexa Fluor 488, TUNELyte Green, and HPTS . this compound is unique in its specific binding to double-stranded DNA and its strong fluorescence emission upon binding. This makes it a preferred choice for applications requiring high sensitivity and specificity in DNA staining .

List of Similar Compounds

  • Protonex Green 500
  • iFluor 488
  • Alexa Fluor 488
  • TUNELyte Green
  • HPTS

Properties

IUPAC Name

trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3S.2HI/c1-21-18-8-5-6-9-19(18)24-20(21)16-17-10-13-22(14-11-17)12-7-15-23(2,3)4;;/h5-6,8-11,13-14,16H,7,12,15H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCQPMRCZSJDPA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27I2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420723
Record name BO-PRO 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157199-57-0
Record name BO-PRO 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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